Cas no 73927-51-2 (2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl 4-methylbenzoate)

2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl 4-methylbenzoate structure
73927-51-2 structure
Product name:2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl 4-methylbenzoate
CAS No:73927-51-2
MF:C20H22NO2F3
MW:365.38938
CID:1764592
PubChem ID:52730

2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl 4-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • 2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl 4-methylbenzoate
    • 2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-methylbenzoate
    • 73927-51-2
    • ETHANOL, 2-(alpha-METHYL-m-TRIFLUOROMETHYLPHENETHYLAMINO)-, p-TOLUATE
    • 2-(alpha-Methyl-m-trifluoromethylphenethylamino)ethanol p-toluate
    • N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-toluate
    • DTXSID30995112
    • Phenethylamine, N-(2-hydroxyethyl)-alpha-methyl-m-trifluoromethyl-, p-toluate
    • BRN 3006342
    • Inchi: InChI=1S/C20H22F3NO2/c1-14-6-8-17(9-7-14)19(25)26-11-10-24-15(2)12-16-4-3-5-18(13-16)20(21,22)23/h3-9,13,15,24H,10-12H2,1-2H3
    • InChI Key: ABJDGBRPCQEOIT-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)C(=O)OCCNC(C)CC2=CC(=CC=C2)C(F)(F)F

Computed Properties

  • Exact Mass: 365.16026343g/mol
  • Monoisotopic Mass: 365.16026343g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 5

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